Sodium percarbonate

C2H6Na4O12

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C2H6Na4O12

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Environmental Remediation:

- Soil decontamination: Studies have explored the potential of sodium percarbonate as an alternative to other methods for removing pollutants from soil. It shows promise in degrading various contaminants, including chlorinated hydrocarbons and polycyclic aromatic hydrocarbons [].

Wastewater Treatment:

- Organic matter degradation: Research suggests that sodium percarbonate can be effective in treating wastewater by breaking down organic pollutants. Its oxidizing properties contribute to this process [].

Material Science:

- Synthesis of nanomaterials: Sodium percarbonate has been used in the synthesis of various nanomaterials, including metal oxides and hydroxides. It acts as a source of oxygen and helps control the size and morphology of the resulting nanostructures [].

Analytical Chemistry:

- Bleaching agent: Sodium percarbonate's bleaching properties can be beneficial in sample preparation for various analytical techniques. It can help remove interfering substances from samples without affecting the target analytes [].

Medical and Biological Research:

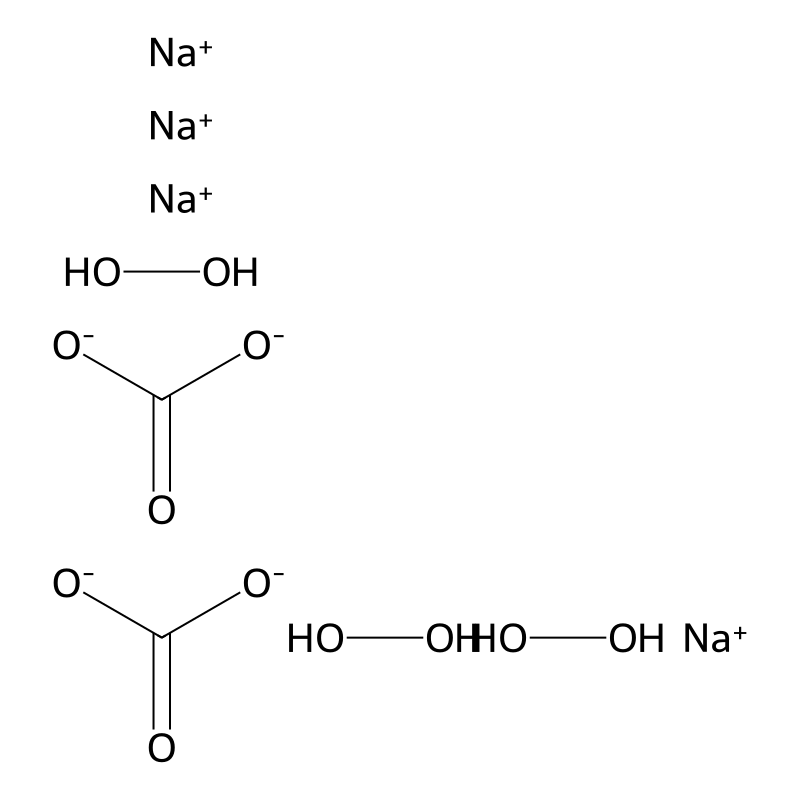

Sodium percarbonate is a chemical compound with the formula , often referred to as sodium carbonate peroxide. It appears as a white, crystalline, hygroscopic solid that is soluble in water. This compound is essentially an adduct formed from sodium carbonate and hydrogen peroxide, containing approximately 32.5% hydrogen peroxide by weight . Sodium percarbonate was first synthesized in 1899 by Ukrainian chemist Sebastian Moiseevich Tanatar and has since been recognized for its utility in various applications, particularly as an eco-friendly bleaching agent

When dissolved in water, sodium percarbonate decomposes to release hydrogen peroxide and sodium carbonate: The released hydrogen peroxide can further decompose into water and oxygen: Additionally, sodium percarbonate can react with acids to produce sodium persulfate, sodium carbonate, and water: These reactions illustrate its role as a source of reactive oxygen species, making it valuable in oxidation processes .

Sodium percarbonate can be synthesized through several methods:

- Crystallization: A common industrial method involves crystallizing a solution of sodium carbonate and hydrogen peroxide under controlled pH conditions.

- Direct Reaction: Sodium carbonate can be treated directly with concentrated hydrogen peroxide.

- From Sodium Peroxide: Sodium percarbonate may also be generated by reacting sodium peroxide with absolute ethanol at low temperatures

Sodium percarbonate is widely used in various applications, including:

- Cleaning Products: It serves as an active ingredient in many household cleaning products and laundry detergents, acting as a non-chlorine bleach.

- Organic Synthesis: It is utilized as a convenient source of hydrogen peroxide in organic reactions, such as Baeyer-Villiger oxidations and epoxidations.

- Environmental

Research indicates that sodium percarbonate interacts effectively with various substrates in organic synthesis. For example, it has been shown to oxidize tertiary nitrogen compounds to N-oxides under mild conditions using rhenium-based catalysts . Additionally, studies have demonstrated its efficacy in generating trifluoroperacetic acid from acid chlorides when combined with trifluoroacetic anhydride, showcasing its versatility in synthetic applications .

Sodium percarbonate shares similarities with several other compounds that also release reactive oxygen species or serve as bleaching agents. Here are some notable comparisons:

| Compound | Formula | Unique Features |

|---|---|---|

| Sodium Carbonate | Na₂CO₃ | Commonly known as soda ash; does not release oxygen. |

| Hydrogen Peroxide | H₂O₂ | A liquid oxidizer; more reactive but less stable than sodium percarbonate. |

| Sodium Persulfate | Na₂S₂O₈ | Stronger oxidizing agent; can be hazardous if not handled properly. |

| Calcium Peroxide | CaO₂ | Releases oxygen upon decomposition; used mainly in agricultural applications. |

Sodium percarbonate is unique due to its solid-state form that combines the properties of both sodium carbonate and hydrogen peroxide, allowing for controlled release of oxygen upon dissolution without the volatility associated with liquid hydrogen peroxide . This makes it particularly useful for applications requiring stability during storage and ease of use.

The discovery of sodium percarbonate dates to 1899, when Ukrainian chemist Sebastian Moiseevich Tanatar first synthesized the compound by crystallizing sodium carbonate with hydrogen peroxide. Early 20th-century research focused on optimizing synthesis methods, particularly for industrial-scale production. A breakthrough occurred in the 1990s with patented processes that enhanced stability and yield, such as spray-drying techniques to produce granular forms suitable for commercial detergents.

By the mid-20th century, sodium percarbonate gained traction as an eco-friendly alternative to chlorine-based bleaches. The shift was driven by its decomposition into non-toxic byproducts: water, oxygen, and sodium carbonate. Industrial adoption accelerated in the 1970s when companies like Henkel integrated it into products such as Persil, leveraging its oxygen-releasing properties for laundry applications.

Key Milestones:

Crystallization remains the most widely adopted method for sodium percarbonate synthesis, offering control over particle morphology and size distribution.

Spherulitic Growth Mechanisms

Spherulitic growth dominates sodium percarbonate crystallization, characterized by radial crystal aggregates forming spherical particles. Studies demonstrate that spherulites arise from nonlinear diffusion-limited growth rather than agglomeration [4]. In situ experiments reveal that sodium hexametaphosphate (SHMP) promotes branching by reducing interfacial kinetic coefficients, enabling compact spherulite formation [4]. For instance, SHMP concentrations of 0.1–0.5 wt% increase branching density by 40–60%, yielding particles with diameters of 0.25–0.5 mm [1] [4].

Table 1: Impact of SHMP on Spherulite Morphology

| SHMP Concentration (wt%) | Branching Density (%) | Mean Particle Diameter (mm) |

|---|---|---|

| 0.0 | 15 | 0.15 |

| 0.2 | 55 | 0.35 |

| 0.5 | 75 | 0.50 |

Branching vs. Non-Branching Stage Formation

Crystallization occurs in two distinct stages: an initial non-branching phase followed by a branching phase. The transition is governed by a critical growth rate ($$G_c$$) of $$1.2 \times 10^{-7}$$ m/s, below which dendritic growth initiates [4]. Cooling rates below 0.5°C/min favor branching, while higher rates suppress it, producing irregular crystals. Patent data corroborate that 75-minute stirring at 20°C yields 47% sub-0.25 mm particles, highlighting the need for precise kinetic control [1].

Fluid Bed Process Technologies

Fluidized bed reactors enhance production scalability and particle uniformity through controlled spray drying.

Solution Spray Methodologies

Aqueous hydrogen peroxide (20–50 wt%) and sodium carbonate suspensions are atomized into a fluidized bed heated to 50–110°C [2] [6]. Optimal droplet sizes of 50–100 µm ensure homogeneous coating on seed particles, with air velocity maintained at 1.5–2.0 m/s to prevent agglomeration. This method achieves active oxygen contents of 14.8% but requires stringent temperature control to avoid peroxide decomposition [2].

Evaporation and Crystal Drying Dynamics

Post-spray evaporation rates influence final moisture content. Patent US4022874A details a two-stage drying process: initial rapid drying at 50°C reduces moisture to 5%, followed by slow drying at 30°C to achieve 0.5% residual moisture [2]. Computational models indicate that 85% solvent removal within the first 10 minutes maximizes crystal stability.

Surface Reaction Interfacial Phenomena

The thermal decomposition of sodium percarbonate proceeds through a complex physico-geometrical reaction mechanism involving surface reaction and subsequent advancement of the reaction interface. The initial surface reaction creates a sodium carbonate product layer that fundamentally alters the reaction kinetics and mechanism [1] [2]. The reaction interface exhibits unique characteristics where sodium percarbonate crystalline particles undergo dissociation at the surface, forming the initial sodium carbonate layer that subsequently controls the diffusional removal of evolved gases [3].

The interfacial phenomena are characterized by the formation of a contracting geometry-type reaction mechanism where the surface product layer of sodium carbonate acts as a diffusion barrier. This surface layer creates a core-shell structure within the reacting particles, where the unreacted sodium percarbonate core is surrounded by the sodium carbonate product shell [1]. The interfacial reaction is regulated by the balance between the rate of sodium percarbonate decomposition and the rate of gaseous product removal through the surface layer.

Morphological observations reveal that the surface reaction interface advances inward from the crystal boundaries, creating a distinct reaction zone that moves progressively toward the center of the crystalline particles [1]. The interface exhibits heterogeneous characteristics due to the crystallographic structure of sodium percarbonate, with preferential reaction occurring along specific crystallographic planes. The surface reaction interfacial phenomena are further complicated by the formation of sodium carbonate whiskers, which serve as evidence of gaseous product blowout through the surface layer [3] [1].

Reaction Interface Advancement Mechanisms

The reaction interface advancement follows a contracting geometry model where the interface moves progressively inward from the surface toward the center of the sodium percarbonate particles. This advancement is controlled by the physico-geometrical constraints imposed by the surface product layer and the self-generated reaction conditions within the particles [1]. The interface advancement rate is initially steady but becomes increasingly hindered as the reaction progresses due to the thickening of the surface sodium carbonate layer.

The advancement mechanism involves two distinct phases: an initial phase where the interface advances at a relatively constant rate, and a secondary phase where the advancement becomes increasingly restricted by the accumulated surface product layer [3]. The interface advancement creates internal pressure gradients due to the generation of water vapor and oxygen gases, which cannot readily escape through the increasingly thick sodium carbonate layer. This pressure buildup leads to mechanical stress within the particles and eventual crack formation in the surface layer.

The formation of diffusion channels through crack development in the surface layer represents a critical transition in the interface advancement mechanism. These channels provide pathways for gaseous product removal and allow the reaction interface to accelerate its advancement toward the particle center [1]. The interface advancement mechanism is further influenced by the water vapor pressure at the reaction interface, which affects both the rate of sodium percarbonate dissociation and the subsequent decomposition of hydrogen peroxide.

Multi-Step Kinetic Behavior Analysis

First Reaction Step Characteristics

The first reaction step of sodium percarbonate thermal decomposition is characterized by the initial formation of the surface product layer and the gradual increase in hindrance to gaseous product removal. For crystalline particles, this step contributes approximately 69% of the overall reaction with an activation energy of 97.3 ± 0.2 kilojoules per mole and a Johnson-Mehl-Avrami exponent of 1.93 ± 0.03 [4]. The first step exhibits a characteristic sigmoidal rate behavior with an initial acceleration phase followed by a deceleration phase.

The kinetic deconvolution analysis reveals that the first reaction step consists of overlapping endothermic and exothermic processes. The endothermic component has a contribution ratio of -8.16 for crystalline particles and -6.33 for granules, with activation energies of 96.9 and 114.0 kilojoules per mole, respectively [5]. The exothermic component shows corresponding positive contribution ratios of 9.01 and 6.80, with similar activation energies of 97.0 and 113.9 kilojoules per mole.

The first reaction step is dominated by the surface reaction and initial interface advancement, where the rate is primarily controlled by the nucleation and growth of the sodium carbonate product layer. The Šesták-Berggren kinetic model parameters for this step show low values for the m exponent (0.00-0.02) and near-unity values for the n exponent (0.96-1.05), indicating a reaction mechanism approaching first-order kinetics with respect to the unreacted fraction [5].

Secondary Reaction Step Autocatalytic Properties

The secondary reaction step exhibits pronounced autocatalytic properties characterized by acceleration behavior following the formation of diffusion channels in the surface product layer. For crystalline particles, this step contributes approximately 31% of the overall reaction with an activation energy of 98.6 ± 0.1 kilojoules per mole and a Johnson-Mehl-Avrami exponent of 6.55 ± 0.15 [4]. The high Johnson-Mehl-Avrami exponent indicates significant acceleration beyond the theoretical limits of nucleation and growth models.

The autocatalytic nature of the secondary reaction step is attributed to the formation of diffusion channels that facilitate the escape of gaseous products and reduce the internal pressure within the reacting particles. This pressure relief accelerates the internal reaction and creates a positive feedback mechanism where increased reaction rate leads to further channel formation and enhanced gaseous product removal [1]. The autocatalytic properties are evidenced by the formation of sodium carbonate whiskers radiating outward from the diffusion channels.

The kinetic parameters for the secondary reaction step show higher values for the Šesták-Berggren p exponent (0.81-0.83), indicating significant contribution from the autocatalytic term in the kinetic model function. The preexponential factor for the secondary step is approximately 2.3 times higher than the first step for crystalline particles, reflecting the enhanced reaction rate once the diffusion channels are established [5]. The secondary reaction step exhibits less sensitivity to atmospheric water vapor pressure compared to the first step, indicating that the self-generated reaction conditions predominantly control the kinetics.

Rate Behavior and Mathematical Modeling

Avrami-Erofeev Equation Applications

The Avrami-Erofeev equation, expressed through the Johnson-Mehl-Avrami model as f(α) = m(1-α)[-ln(1-α)]^(1-1/m), provides a fundamental framework for describing the nucleation and growth kinetics of sodium percarbonate thermal decomposition. The equation is applied to both individual reaction steps and the overall reaction process, with kinetic exponents providing insights into the reaction mechanism and rate-controlling processes [4].

For the first reaction step, the Avrami-Erofeev equation yields exponents near 2 (1.93-1.95) for both crystalline particles and granules, indicating a reaction mechanism involving surface nucleation followed by two-dimensional growth of the product phase. This is consistent with the formation of the initial sodium carbonate surface layer and its subsequent thickening through interface advancement toward the particle center [4].

The secondary reaction step exhibits significantly higher Avrami-Erofeev exponents (5.26-6.55), which exceed the theoretical maximum of 4 for classical nucleation and growth mechanisms. These elevated exponents reflect the complex autocatalytic behavior and the influence of diffusion channel formation on the reaction kinetics. The application of the Avrami-Erofeev equation to the overall reaction, when treated as a single process, yields an exponent of 6.27 ± 0.23, indicating the composite nature of the multistep reaction mechanism [4].

The Avrami-Erofeev equation demonstrates its limitations when applied to reactions with changing self-generated conditions, as observed in sodium percarbonate decomposition. The equation serves as an empirical tool for describing the observed kinetic behavior but requires careful interpretation in the context of the underlying physico-geometrical reaction mechanism and the role of surface product layers in controlling mass transport processes.

Kinetic Parameter Optimization Approaches

The kinetic parameter optimization for sodium percarbonate thermal decomposition employs a multi-step approach involving kinetic deconvolution analysis and simultaneous optimization of multiple kinetic parameters. The optimization process begins with the separation of the overall reaction into endothermic and exothermic components, followed by further deconvolution into individual reaction steps based on the physico-geometrical reaction mechanism [5].

The optimization approach utilizes the Šesták-Berggren kinetic model with three adjustable exponents: f(α) = α^m(1-α)^n[-ln(1-α)]^p. Initial parameter values are established based on physical considerations, including the contribution ratios determined from calorimetric data and activation energies derived from the Kissinger method. The optimization process employs nonlinear least-squares fitting to minimize the residual sum of squares between experimental and calculated kinetic rate data [5].

The optimization procedure involves simultaneous adjustment of contribution ratios, activation energies, preexponential factors, and kinetic model exponents for each reaction step and process component. The quality of the optimization is evaluated using correlation coefficients, with values exceeding 0.99 indicating excellent agreement between experimental and calculated data. The optimized parameters demonstrate consistency across different heating rates and reaction conditions, validating the robustness of the kinetic model.

Advanced optimization approaches incorporate constraints based on thermodynamic considerations, such as the requirement that the sum of endothermic and exothermic heat effects equals the overall enthalpy change of the reaction. The optimization process also considers the physical meaning of kinetic parameters, ensuring that the derived values are consistent with the proposed reaction mechanism and the observed morphological changes during thermal decomposition.

Diffusional Removal Dynamics of Evolved Gases

Surface Product Layer Influence

The surface product layer of sodium carbonate exerts a profound influence on the diffusional removal dynamics of evolved gases during sodium percarbonate thermal decomposition. The layer acts as a diffusion barrier that impedes the escape of water vapor and oxygen generated by the internal reaction, leading to the accumulation of gaseous products within the reacting particles [1]. The thickness and structure of the surface layer evolve continuously during the reaction, creating a dynamic system where the diffusion resistance increases progressively.

The surface product layer influence is quantified through the observation of distinct mass chromatographic profiles for water vapor and oxygen evolution. The water vapor evolution exhibits a characteristic shoulder before the peak maximum, while oxygen evolution shows a smoother single peak profile. This difference reflects the varying diffusion rates of the two gases through the sodium carbonate layer, with water vapor experiencing greater interaction with the surface layer due to its polar nature and potential for hydrogen bonding [3].

The hindering effect of the surface product layer leads to the development of internal pressure gradients within the reacting particles. These pressure gradients create mechanical stress that eventually results in crack formation in the surface layer, providing channels for enhanced gaseous product removal. The formation of sodium carbonate whiskers serves as morphological evidence of the gaseous product blowout through these newly formed channels [1].

The surface product layer influence varies significantly between crystalline particles and granules due to differences in the layer thickness and composition. Granular sodium percarbonate exhibits a more pronounced hindering effect due to the presence of an additional outer surface layer that provides secondary resistance to gaseous product diffusion. This dual-layer system creates more complex diffusion dynamics and leads to the characteristic two-peak exothermic behavior observed in differential scanning calorimetry measurements [3].

Water Vapor Pressure Effects at Reaction Interface

The water vapor pressure at the reaction interface plays a crucial role in controlling the kinetics of sodium percarbonate thermal decomposition and the dynamics of gaseous product removal. Elevated water vapor pressure at the interface affects both the rate of sodium percarbonate dissociation and the subsequent decomposition of hydrogen peroxide, creating a complex interplay between chemical kinetics and mass transport processes [1].

The interface water vapor pressure is influenced by the rate of water generation from hydrogen peroxide decomposition and the rate of water vapor removal through the surface product layer. When the removal rate is insufficient to maintain equilibrium, water vapor accumulates at the interface, leading to increased local pressure and potential condensation. This pressure buildup contributes to the mechanical stress within the particles and accelerates crack formation in the surface layer [1].

Experimental studies demonstrate that atmospheric water vapor pressure significantly affects the thermal decomposition behavior, particularly during the secondary reaction step. Higher atmospheric water vapor pressure leads to systematic shifts of the reaction to higher temperatures, attributed to increased structural strength of the surface product layer and delayed crack formation. This effect is more pronounced in granular sodium percarbonate due to the additional hindrance provided by the outer surface layer [3].

The water vapor pressure effects are further complicated by the potential formation of liquid water at the reaction interface under conditions of high local pressure and temperature. The presence of liquid water can facilitate the dissolution and recrystallization of sodium carbonate, leading to changes in the surface layer structure and permeability. These morphological changes create feedback mechanisms that influence the subsequent diffusional removal dynamics and overall reaction kinetics [1].

Physical Description

DryPowder; DryPowder, OtherSolid; Liquid; OtherSolid; PelletsLargeCrystals

WHITE CRYSTALLINE POWDER.

Color/Form

Density

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 8 of 1154 companies. For more detailed information, please visit ECHA C&L website;

Of the 19 notification(s) provided by 1146 of 1154 companies with hazard statement code(s):;

H272 (48.95%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H302 (99.83%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (95.38%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Vapor Pressure

Pictograms

Oxidizer;Corrosive;Irritant

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food Additives -> SYNERGIST; -> JECFA Functional Classes

Cosmetics -> Deodorant; Oxidising

Methods of Manufacturing

Spraying Processes. ... These processes avoid the need for filtration and centrifugation of the crystalline product. An aqueous solution or suspension of sodium carbonate and hydrogen peroxide is completely evaporated in a spray dryer. The product has a very low bulk density (0.35 kg/L). In a variation of this process, solutions of Na2CO3, and H2O2 are continuously sprayed onto a bed of sodium carbonate peroxohydrate fluidized with hot air. The spraying and drying stages can alternatively be carried out in two stages. In a further process variation, solutions of sodium carbonate and hydrogen peroxide are sprayed through separate nozzles into a reaction chamber into which a hot mixture of air and carbon dioxide is passed at the same time. This process produces a rather porous sodium carbonate peroxohydrate. A highly attrition resistant product with an active oxygen content of >14% and high bulk density (>1000 g/L) can be obtained in a continuous spray- granular process using a fluidized-bed reactor.

Dry Methods. In these processes, anhydrous or hydrated sodium carbonate (75-90 wt% Na2CO3) is reacted with a concentrated solution (50-80 wt%) of hydrogen peroxide, so that only a small amount of water must be removed. This can be achieved in a mixer or fluidized-bed reactor in which gaseous hydrogen peroxide can be used. Apart from the long reaction time, these dry processes have the disadvantage that no purification of the sodium carbonate takes place and therefore these sodium carbonate peroxohydrate products have only moderate storage properties. However, this problem can be solved by recrystallizing the sodium carbonate before use and by using sodium carbonate monohydrate.

Sodium percarbonate is produced by the reaction of sodium carbonate with hydrogen peroxide, which can be done via dry, spray granulation and crystallization processes. In the dry process aqueous hydrogen peroxide solution is sprayed on solid sodium carbonate; a solid-liquid reaction yields sodium percarbonate. In the spray granulation process sodium percarbonate is produced by a fluid bed process. Solutions of sodium carbonate and hydrogen peroxide are sprayed simultaneously into a drying chamber onto seed crystals whereby the water is evaporated. In the crystallization process sodium percarbonate is usually formed by reacting solutions of sodium carbonate and hydrogen peroxide in a crystallizer possibly in combination with salting out agents.

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing

Services

Soap, cleaning compound, and toilet preparation manufacturing

Wholesale and retail trade

Carbonic acid sodium salt (1:2), compd. with hydrogen peroxide (H2O2) (2:3): ACTIVE

Storage Conditions

When stored under cool, dry conditions, the rate of active oxygen loss is less than 0.3% (relative) per month. However, even in the presence of stabilizers, it is much more sensitive to higher temperatures and moisture than sodium perborate. Uncoated sodium percarbonate loses 82-86% of the active oxygen within 10 days at a relative humidity of 96% and a temperature of 30 °C, whereas sodium perborates loses < 2%.